A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-2-fluoropyridine
A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 5-ethynyl-2-fluoropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and experimental considerations for its characterization using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Introduction: The Significance of 5-Ethynyl-2-fluoropyridine
5-Ethynyl-2-fluoropyridine is a substituted pyridine derivative featuring two key functional groups: a fluorine atom at the 2-position and an ethynyl group at the 5-position. The fluorine substitution can significantly modulate the electronic properties and metabolic stability of the pyridine ring, a common scaffold in pharmaceuticals. The ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making it a valuable building block in drug discovery and materials science.
Accurate spectroscopic characterization is paramount to confirm the identity and purity of 5-ethynyl-2-fluoropyridine, and to understand its electronic and structural properties. This guide will delve into the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.
Molecular Structure and Isotopic Information
The structure of 5-ethynyl-2-fluoropyridine is presented below. Its molecular formula is C₇H₄FN, with a monoisotopic mass of approximately 121.03 Da.[1][2]
Caption: Molecular structure of 5-Ethynyl-2-fluoropyridine.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 5-ethynyl-2-fluoropyridine is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]
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Instrument Setup: The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.[4]
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Data Acquisition:
-
A standard one-pulse sequence is used.
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The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
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A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
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The relaxation delay should be set appropriately (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for 5-ethynyl-2-fluoropyridine is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.2-7.4 | ddd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 4-5, J(H3-H6) ≈ 0.5-1 |
| H-4 | ~7.8-8.0 | ddd | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F) ≈ 8-9 |
| H-6 | ~8.4-8.6 | d | J(H6-H4) ≈ 2-3 |
| Ethynyl-H | ~3.2-3.5 | s |
Interpretation of the Predicted ¹H NMR Spectrum
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Aromatic Protons (H-3, H-4, H-6): The protons on the pyridine ring are expected to resonate in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the fluorine atom will deshield these protons, shifting them downfield.
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H-6: This proton is ortho to the nitrogen atom and will be the most deshielded, appearing at the lowest field. It is expected to be a doublet due to coupling with H-4.
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H-4: This proton is para to the fluorine and meta to the nitrogen. It will be deshielded and is expected to be a doublet of doublets of doublets due to coupling with H-3, H-6, and the fluorine atom.
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H-3: This proton is meta to the nitrogen and ortho to the fluorine. It will be the most upfield of the aromatic protons and will appear as a doublet of doublets of doublets due to coupling with H-4, the fluorine atom, and a smaller long-range coupling to H-6.
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-
Ethynyl Proton: The acetylenic proton is expected to appear as a sharp singlet in the range of 3.2-3.5 ppm. Its chemical shift is influenced by the magnetic anisotropy of the triple bond.
Caption: ¹H NMR assignments for 5-Ethynyl-2-fluoropyridine.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: The same sample prepared for ¹H NMR can be used. Due to the low natural abundance of ¹³C, a more concentrated sample (20-50 mg) may be required for faster acquisition.
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Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
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Data Acquisition:
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
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The spectral width is set to cover the expected range for carbon signals (typically 0-200 ppm).
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A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.
-
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | C-F Coupling Constant (J, Hz) |
| C-2 | ~160-165 | d | ¹J(C-F) ≈ 230-250 |
| C-3 | ~110-115 | dd | ²J(C-F) ≈ 35-40 |
| C-4 | ~140-145 | d | ³J(C-F) ≈ 10-15 |
| C-5 | ~120-125 | s | ⁴J(C-F) ≈ 3-5 |
| C-6 | ~150-155 | d | ³J(C-F) ≈ 5-10 |
| Ethynyl C-α | ~80-85 | d | |
| Ethynyl C-β | ~75-80 | s |
Interpretation of the Predicted ¹³C NMR Spectrum
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Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):
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C-2: This carbon is directly bonded to the highly electronegative fluorine atom and will experience a strong deshielding effect, appearing at a very low field. It will also exhibit a large one-bond coupling constant (¹J(C-F)).[5][6]
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C-6: Being ortho to the nitrogen, this carbon will also be significantly deshielded.
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C-4: This carbon is para to the fluorine and will be deshielded.
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C-3 and C-5: These carbons will be at a higher field compared to the other aromatic carbons.
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C-F Coupling: The fluorine atom will cause splitting of the carbon signals. The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.[5][6]
-
-
Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the region of 70-90 ppm. The terminal ethynyl carbon (C-β) will typically be at a slightly higher field than the internal one (C-α).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: For a volatile compound like 5-ethynyl-2-fluoropyridine, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: An electron multiplier or other detector measures the abundance of each ion.
Predicted Mass Spectrometry Data
| m/z | Ion | Predicted Relative Abundance |
| 121 | [M]⁺• | High |
| 94 | [M - HCN]⁺• | Moderate |
| 92 | [M - C₂H]⁺ | Moderate |
| 75 | [C₅H₄F]⁺ | Low |
| 62 | [C₄H₂N]⁺ | Low |
Interpretation of the Predicted Mass Spectrum
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Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z of 121, corresponding to the molecular weight of 5-ethynyl-2-fluoropyridine.[2]
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Major Fragmentation Pathways:
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Loss of HCN (m/z 94): A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide.
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Loss of the Ethynyl Radical (m/z 92): Cleavage of the bond between the pyridine ring and the ethynyl group would result in a fragment at m/z 92.
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Further fragmentation of the pyridine ring can lead to smaller charged species.
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Caption: Predicted major fragmentation pathways for 5-Ethynyl-2-fluoropyridine in EI-MS.
Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a powerful toolkit for the comprehensive characterization of 5-ethynyl-2-fluoropyridine. By understanding the predicted spectral data and the underlying principles of these techniques, researchers can confidently verify the structure and purity of this important synthetic building block. The interplay of the electron-withdrawing fluorine atom and the versatile ethynyl group creates a unique spectroscopic fingerprint that is readily interpretable.
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